

Technical Guide: Spectroscopic Profiling of Butoconazole Impurity 9

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Compound of Interest

Compound Name: *Butoconazole Impurity 9*

CAS No.: *98011-62-2*

Cat. No.: *B601251*

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Executive Summary & Chemical Identity

In the development of Butoconazole Nitrate (an imidazole antifungal), impurity profiling is critical for meeting ICH Q3A/B regulatory standards. Impurity 9 is a key process-related substance, often arising during the epoxide ring-opening step or as a hydrolysis byproduct.

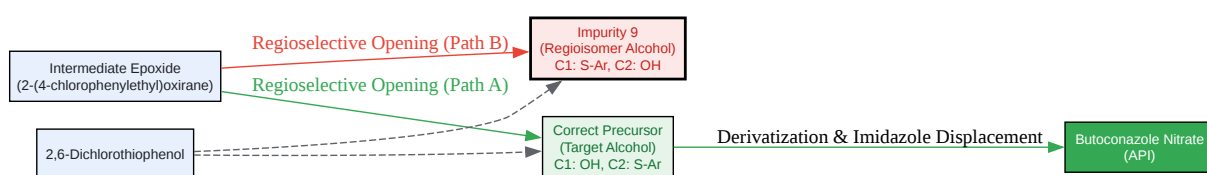
Unlike the API, which contains an imidazole ring attached to the butyl chain, Impurity 9 retains a hydroxyl group and exhibits distinct regiochemistry. Accurate characterization relies on detecting the absence of imidazole signals in NMR and the presence of a hydroxyl moiety in IR.

Chemical Structure Data

Attribute	Detail
Common Name	Butoconazole Impurity 9
Chemical Name	4-(4-Chlorophenyl)-1-((2,6-dichlorophenyl)thio)butan-2-ol
CAS Number	64872-77-1 (Generic for Butoconazole, verify specific isomer CAS) / Note: Often listed in vendor catalogs as Impurity 9 specific CAS varies by salt form.[1]
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ OS
Molecular Weight	361.71 g/mol
Monoisotopic Mass	359.99 g/mol

Structural Visualization & Origin

Impurity 9 is structurally characterized by a secondary alcohol at the C2 position and a thioether linkage at C1, distinguishing it from Butoconazole where the imidazole typically occupies C1 (or C2 depending on synthesis route) and the thioether is at C2.



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Figure 1: Proposed origin of Impurity 9 via regioselective epoxide ring opening.[1][2][3][4][5][6]
Path B leads to the formation of Impurity 9, a regioisomer of the key synthetic intermediate.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and chlorine isotope pattern.

Ionization Characteristics[7][8]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
- Molecular Ion:
or
.
- Isotope Pattern: The presence of three chlorine atoms (and) creates a distinct isotopic envelope with relative intensities approximating 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6).

Fragmentation Pathway (MS/MS)

The fragmentation of Impurity 9 is driven by the cleavage of the C-S bond and the stability of the chlorobenzyl/chlorophenyl cations.

m/z (approx)	Ion Identity	Mechanism
361 / 363		Parent molecular ion.
343 / 345		Loss of Water: Characteristic of secondary alcohols. Confirms the -OH group.
177 / 179		Thiophenol Fragment: Cleavage of the C-S bond yields the 2,6-dichlorothiophenol cation.
125 / 127		Chlorotropylium Ion: Derived from the 4-chlorophenylethyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy rapidly distinguishes Impurity 9 from Butoconazole by identifying the hydroxyl group (absent in the API) and the lack of imidazole ring vibrations.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
O-H Stretch	3300 – 3450	Broad, Medium	Key Differentiator: Intermolecular H-bonded hydroxyl group. Absent in pure Butoconazole.
C-H Stretch (Ar)	3050 – 3100	Weak	Aromatic C-H stretching.
C-H Stretch (Alk)	2850 – 2950	Medium	Aliphatic methylene (-CH ₂ -) and methine (-CH-) stretches.
C=C Aromatic	1580, 1470	Medium	Skeletal vibrations of the chlorobenzene and dichlorobenzene rings.
C-O Stretch	1050 – 1100	Strong	Secondary alcohol C-O stretching.
C-Cl Stretch	740 – 800	Strong	Aryl chloride vibrations (distinctive for 2,6-dichloro substitution pattern).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. The absence of the imidazole protons (typically three distinct signals in the aromatic region) and the presence of a CH-OH proton signal are diagnostic.

^1H NMR (400 MHz, DMSO- d_6 / CDCl_3)

Note: Chemical shifts (δ) are estimates based on the structural electronic environment.

Position	δ (ppm)	Multiplicity	Integration	Assignment
Ar-H (Ring A)	7.30 – 7.45	Multiplet	3H	2,6-Dichlorophenyl ring protons (H-3, H-4, H-5). Typically an AB ₂ pattern.
Ar-H (Ring B)	7.10 – 7.25	Doublet/DD	4H	4-Chlorophenyl ring protons (AA'BB' system).
CH-OH	3.70 – 3.90	Multiplet	1H	Diagnostic: Methine proton attached to the hydroxyl group.
CH ₂ -S	3.10 – 3.30	dd	2H	Methylene protons adjacent to the sulfur atom and chiral center.
CH ₂ -Ar	2.60 – 2.80	Triplet	2H	Benzylic methylene protons (adjacent to 4-chlorophenyl).
CH ₂ (Bridge)	1.70 – 1.90	Multiplet	2H	Central methylene group connecting the benzylic and chiral centers.
-OH	4.50 – 5.00	Broad Singlet	1H	Hydroxyl proton (exchangeable with D ₂ O).

¹³C NMR (100 MHz)

δ (ppm)	Carbon Type	Assignment
130 – 140	Quaternary Ar-C	Ipsso carbons of the aromatic rings (C-Cl, C-S, C-alkyl).
127 – 130	Aromatic CH	Methine carbons of the 4-chlorophenyl and 2,6-dichlorophenyl rings.
69.0 – 71.0	CH-OH	Diagnostic: Carbon attached to the hydroxyl group.
38.0 – 40.0	CH ₂ -S	Carbon attached to the sulfur atom.
36.0 – 38.0	CH ₂ (Bridge)	Central aliphatic carbon.
30.0 – 32.0	CH ₂ -Ar	Benzylic carbon.

Analytical Strategy & Quality Control

To control Impurity 9 in the final drug substance, a validated HPLC or UHPLC method is required.

- Separation Principle: Impurity 9 is less polar than Butoconazole Nitrate (due to the lack of the ionized imidazole-nitrate complex) but more polar than the fully non-polar starting materials due to the free hydroxyl group.
- Detection: UV detection at 220-230 nm is optimal, leveraging the strong absorption of the chlorinated aromatic rings.
- System Suitability: Resolution () between Impurity 9 and Butoconazole should be > 1.5.

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